(1S,2R)-2-苯基环丙烷羧酸

描述

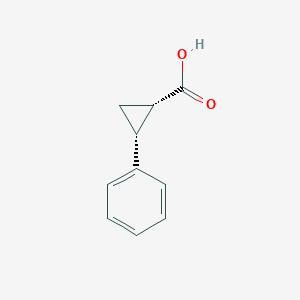

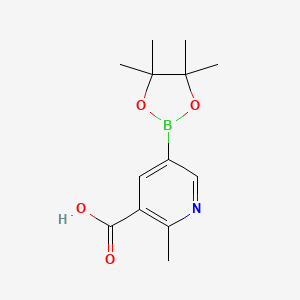

“(1S,2R)-2-Phenylcyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 .

Synthesis Analysis

The synthesis of “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” involves the resolution of racemate. Commercially purchased cis-2-phenylcyclopropanecarboxylic acid was separated into constituent enantiomers using SFC (Chiralpak AD-H, C02/Methanol 8:2, 3 mL/min, 100 bar) .Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

“(1S,2R)-2-Phenylcyclopropanecarboxylic acid” is slightly soluble (1.3 g/L) at 25 ºC . It has a density of 1.250±0.06 g/cm3 at 20 ºC 760 Torr . The melting point of this compound is 83-84 ºC .科学研究应用

构型和立体化学

(1S,2R)-2-苯基环丙烷羧酸的立体化学和绝对构型一直是人们感兴趣的话题。这种化合物的绝对构型以及类似结构的绝对构型是通过将其与相关化合物的已知构型相关联来确定的 (Inouye, Sugita, & Walborsky, 1964)(Aratani, Nakanisi, & Nozaki, 1970)。

生物转化和合成

该化合物已被用于生物转化的研究中,其中它是通过外消旋反式和顺式-2-芳基环丙烷腈的对映选择性水解获得的。这一过程突出了苯环上取代基对反应速率和对映选择性的影响 (Wang & Feng, 2002)。

在生物活性化合物合成中的应用

其环丙烷环已被用于合成生物活性化合物。例如,它用于设计组织胺的构象受限类似物,这在生物活性和研究中具有重要意义 (Kazuta, Matsuda, & Shuto, 2002)。

在不对称合成中的作用

(1S,2R)-2-苯基环丙烷羧酸在各种化合物的不对称合成中发挥作用。它的构型已被用于确定其他手性环丙烷的绝对构型 (Nishiyama, Oda, & Inouye, 1974)。

安全和危害

Handling “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” requires several safety precautions. It is advised to keep the product away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. The product should be kept away from clothing and combustible materials. It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire .

作用机制

Target of Action

It’s worth noting that similar compounds have been found to target enzymes like beta-lactamase in organisms like escherichia coli .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and immune response .

Pharmacokinetics

Approximately 55% of the dose was excreted in urine as unchanged milnacipran .

Result of Action

Similar compounds have been found to have anti-inflammatory activity .

生化分析

Biochemical Properties

(1S,2R)-2-Phenylcyclopropanecarboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes such as beta-lactamase, which is involved in antibiotic resistance mechanisms . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, (1S,2R)-2-Phenylcyclopropanecarboxylic acid can interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of (1S,2R)-2-Phenylcyclopropanecarboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acid ceramidase can modulate sphingolipid metabolism, affecting cell fate decisions such as apoptosis and angiogenesis . This compound can also impact the expression of genes involved in metabolic pathways, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, (1S,2R)-2-Phenylcyclopropanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with beta-lactamase involves binding to the enzyme’s active site, inhibiting its function . Additionally, (1S,2R)-2-Phenylcyclopropanecarboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1S,2R)-2-Phenylcyclopropanecarboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to (1S,2R)-2-Phenylcyclopropanecarboxylic acid has been observed to cause changes in cellular functions, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of (1S,2R)-2-Phenylcyclopropanecarboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

(1S,2R)-2-Phenylcyclopropanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as beta-lactamase, influencing the metabolism of antibiotics . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of (1S,2R)-2-Phenylcyclopropanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

(1S,2R)-2-Phenylcyclopropanecarboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.

属性

IUPAC Name |

(1S,2R)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23020-18-0, 939-89-9 | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3W75X6M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y6RJ2VZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)

![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)

![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)

![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)